Bis(chloromethyl) ether

Physical organic chemistry Alkylation kinetics Structure-activity relationship

BCME (CAS 542-88-1) is a direct-acting alkylating agent with solvolytic reactivity 5,000–1,000,000× faster than chloromethyl methyl ether (CMME). This differential potency makes BCME indispensable as a positive control for calibrating DNA adduct, mutagenesis, and cellular transformation assays. High-purity BCME standards are also essential for detecting trace BCME (1–10% impurity) in technical-grade CMME via GC-MS, ensuring compliance with the ACGIH TLV of 0.005 mg/m³. Procure exclusively for validated R&D within OSHA/REACH-compliant carcinogen handling facilities.

Molecular Formula (CH2Cl)2O
C2H4Cl2O
Molecular Weight 114.96 g/mol
CAS No. 542-88-1
Cat. No. B030013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(chloromethyl) ether
CAS542-88-1
SynonymsBis(Chloromethyl) Ether
Bis(Chloromethyl)Ether
Chloromethyl Ether
Dichloromethyl Ether
Ether, Chloromethyl
Ether, Dichloromethyl
Molecular Formula(CH2Cl)2O
C2H4Cl2O
Molecular Weight114.96 g/mol
Structural Identifiers
SMILESC(OCCl)Cl
InChIInChI=1S/C2H4Cl2O/c3-1-5-2-4/h1-2H2
InChIKeyHRQGCQVOJVTVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReacts with water (NIOSH, 2016)
0.19 M
In water, 1,020 mg/L at 25 °C
In water, 2.20X10+4 mg/L at 25 °C
Miscible with ethanol, ethyl ether
Miscible with many organic solvents
Solubility in water: reaction

Structure & Identifiers


Interactive Chemical Structure Model





Bis(chloromethyl) ether (BCME) CAS 542-88-1: Procurement Specifications and IARC Group 1 Carcinogen Classification


Bis(chloromethyl) ether (BCME, CAS 542-88-1, C₂H₄Cl₂O) is an α-haloether and direct-acting alkylating agent [1]. Historically utilized as a chemical intermediate in the manufacture of anion-exchange resins and polymers, its production and industrial use have been severely curtailed due to its unequivocal classification as an IARC Group 1 human carcinogen [1][2]. At room temperature, it is a colorless liquid with a suffocating odor, a boiling point of 106 °C, and is miscible with ethanol and diethyl ether [1]. The compound hydrolyzes rapidly in water to formaldehyde and HCl [2].

Bis(chloromethyl) ether (BCME) CAS 542-88-1: Why In-Class Alkylating Agents Cannot Be Interchanged for Research or Industrial Sourcing


The procurement of a specific haloether cannot be guided solely by the functional class of 'alkylating agent' due to profound, quantifiable differences in solvolytic reactivity and carcinogenic potency. BCME (CAS 542-88-1) and its closest analog, chloromethyl methyl ether (CMME, CAS 107-30-2), exhibit a striking disparity in reactivity that directly correlates with their alkylating power and ultimate biological hazard [1]. Furthermore, the carcinogenic potency of BCME is so extreme that the carcinogenicity observed from 'technical-grade' CMME is attributed primarily to the presence of BCME as a 1-10% impurity, rather than to CMME itself [2]. These factors render BCME non-substitutable with other α-haloethers for applications where a specific, high alkylation potential is required, and they impose unique and stringent safety and handling requirements that are not equivalent for less reactive or less potent analogs.

Bis(chloromethyl) ether (BCME) CAS 542-88-1: Quantitative Differentiation in Reactivity, Carcinogenic Potency, and Regulatory Status


BCME Solvolytic Reactivity is Up to 1,000,000 Times Higher Than Its Closest Analog CMME

The solvolytic reactivity of BCME is several orders of magnitude greater than that of chloromethyl methyl ether (CMME), the single most comparable analog. This vast difference in kinetic reactivity underpins its classification as a significantly more powerful alkylating agent [1].

Physical organic chemistry Alkylation kinetics Structure-activity relationship

BCME Demonstrates Potency as an 'Extremely Potent Respiratory Carcinogen' in Comparative Inhalation Studies with CMME

A direct comparative inhalation study in experimental animals identified BCME as an 'extremely potent respiratory carcinogen,' while technical-grade CMME was classified as a 'definite carcinogen although of a lower order of activity' [1].

Inhalation toxicology Carcinogenicity bioassay Occupational health

BCME is a Proven Cause of Small-Cell Lung Cancer in Humans with a Tenfold Increased Risk, a Finding Not Replicated for Many Other Alkylating Agents

Epidemiological studies provide a clear, quantitative human health risk for BCME that is distinct from its class. Among heavily exposed workers, the relative risk of developing lung cancer is increased at least tenfold, and the resulting cancer is predominantly of the small-cell type, a histological subtype less commonly associated with other environmental carcinogens like tobacco smoke [1][2].

Occupational epidemiology Human carcinogenesis Risk assessment

The Carcinogenicity of Technical-Grade CMME is Primarily Attributed to its 1-10% BCME Contaminant

The observed carcinogenicity of 'technical-grade' chloromethyl methyl ether (CMME) is largely explained by the presence of BCME as an impurity at concentrations of 1% to 10% [1][2]. This relationship underscores that BCME is the dominant toxicological driver within this chemical family and that the hazard of CMME is inextricably linked to its BCME content.

Chemical impurity profiling Carcinogenicity mechanism Risk assessment

BCME is a More Potent Human Carcinogen Than Vinyl Chloride Based on Deaths per Exposed Worker

A comparative analysis of human carcinogen potency concluded that vinyl chloride (VC) is a 'weak human carcinogen' compared to the CME-BCME pair [1]. This conclusion was based on the relative number of cancer deaths in exposed worker populations.

Comparative carcinogenic potency Occupational epidemiology Public health

Bis(chloromethyl) ether (BCME) CAS 542-88-1: Validated Research and Legacy Industrial Scenarios for Procurement


Fundamental Research on Structure-Activity Relationships (SAR) of Alkylating Agents and Carcinogens

Given its extreme solvolytic reactivity compared to CMME (5,000 to 1,000,000 times faster, per evidence in Section 3) and its definitive status as a human carcinogen, BCME serves as a critical positive control or benchmark compound in experimental studies investigating the relationship between chemical reactivity and biological effect. Its use in such research allows for the calibration of assays measuring DNA alkylation, mutagenesis, and cellular transformation against a known, potent standard [1][2].

Certified Reference Material (CRM) for Environmental and Occupational Monitoring

Because the carcinogenicity of technical-grade CMME is driven by BCME impurities at levels as low as 1-10% (per evidence in Section 3), there is a specific and quantifiable need for high-purity BCME analytical standards. These standards are essential for developing and validating trace-level analytical methods (e.g., GC-MS) to detect BCME contamination in other chemical feedstocks, industrial environments, and waste streams, thereby ensuring compliance with occupational exposure limits (e.g., ACGIH TLV of 0.005 mg/m³) [1][2].

Controlled Laboratory Synthesis of Specialized Anion-Exchange Resins and Polymers

BCME's historical primary use was as a chloromethylating (cross-linking) agent in the manufacture of anion-exchange resins and certain polymers [1]. While this industrial application has been largely discontinued due to the hazards detailed in Section 3 (tenfold increase in lung cancer risk, extreme potency), there may be highly specialized, small-scale research scenarios where its unique difunctional alkylating reactivity is required. Procurement for this purpose is justified only by the specific reaction requirements that cannot be met by less hazardous alternatives, and it must be accompanied by an extraordinary risk mitigation plan [1].

Mechanistic Toxicology Studies to Differentiate the Effects of Direct-Acting vs. Indirect-Acting Carcinogens

As highlighted by its comparison to vinyl chloride in Section 3, BCME is a classic example of a direct-acting alkylating carcinogen [1]. Its procurement is warranted in comparative toxicology research designed to elucidate the distinct molecular mechanisms, DNA adduct profiles, and subsequent tumorigenic pathways (e.g., the induction of small-cell lung carcinoma) that differentiate it from carcinogens requiring metabolic activation. This research is essential for developing predictive models of chemical hazard [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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